molecular formula C14H9Br2N3O B6344524 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one CAS No. 1240570-74-4

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one

Cat. No. B6344524
CAS RN: 1240570-74-4
M. Wt: 395.05 g/mol
InChI Key: JPSCSCJXOFNEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one (DBNTE) is a brominated triazole derivative that has been studied in recent years for its potential applications in scientific research. DBNTE has been found to possess a wide range of biochemical and physiological effects, making it a promising tool for laboratory experiments. In

Scientific Research Applications

Triazole Derivatives and Biological Activities

The triazole class, including compounds like 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one, has been extensively studied for their diverse biological activities. Triazoles are recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their structural variability allows for the exploration of novel therapeutic agents, with a focus on green chemistry and sustainability in synthesis. The triazoles' ability to interact with various biological targets underscores their potential in addressing emerging diseases and resistant bacterial strains (Ferreira et al., 2013).

Advanced Materials and Polymers

In the realm of materials science, naphthalene derivatives, as seen in the chemical structure of interest, are valuable for their incorporation into advanced materials. Specifically, naphthalene and triazole compounds have been employed in the development of proton-conducting membranes for fuel cells, offering improvements in thermal stability, electrochemical stability, and ionic conductivity under anhydrous conditions at elevated temperatures. This highlights the role of such compounds in enhancing the performance and efficiency of energy conversion technologies (Prozorova & Pozdnyakov, 2023).

Environmental and Analytical Applications

Given the concern over environmental pollutants, triazole and naphthalene derivatives are also investigated for their environmental impact and analytical detection. Studies focusing on the degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene highlight the importance of microbial processes in the bioremediation of contaminated sites. The microbial degradation pathways for compounds structurally related to 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one offer insights into potential environmental applications and the ecological recovery of PAH-contaminated areas (Peng et al., 2008).

Corrosion Inhibition

The use of triazole derivatives as corrosion inhibitors for metals and alloys in various aggressive media is another significant application. The synthesis and application of 1,2,4-triazole compounds, including those with dibromo and naphthalene substituents, have demonstrated efficacy in protecting metal surfaces against corrosion. This application is vital for extending the life and maintaining the integrity of industrial and infrastructure materials (Hrimla et al., 2021).

properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N3O/c15-13-17-14(16)19(18-13)8-12(20)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSCSCJXOFNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C(=NC(=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.